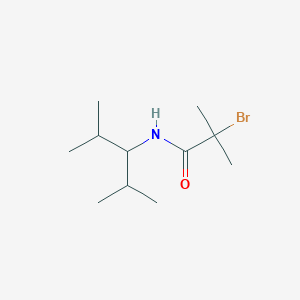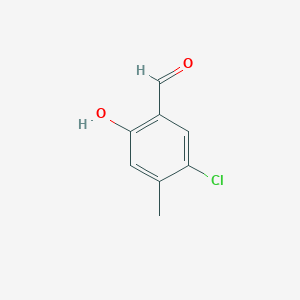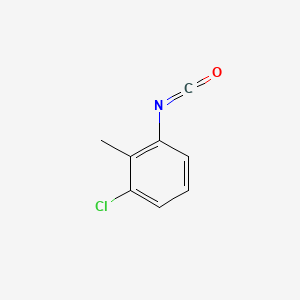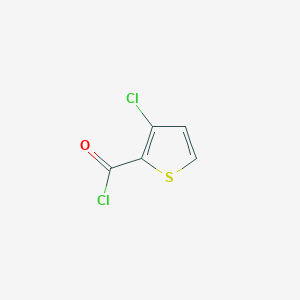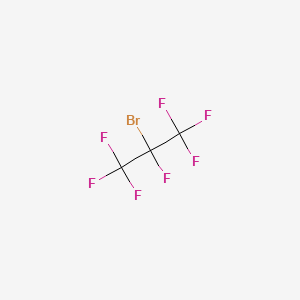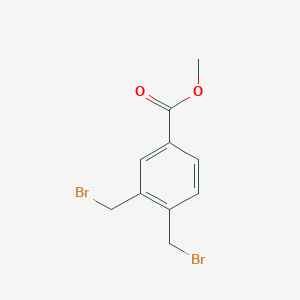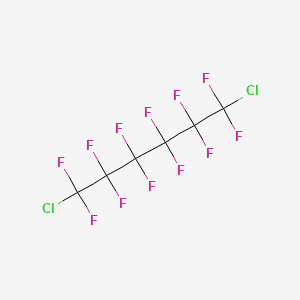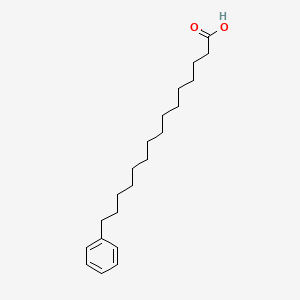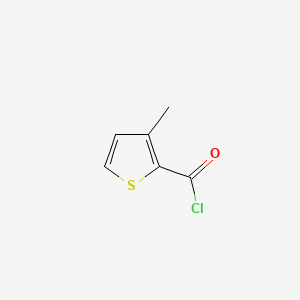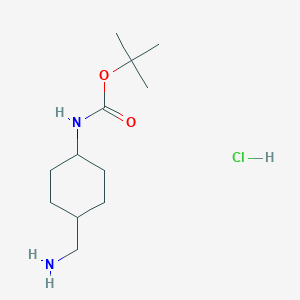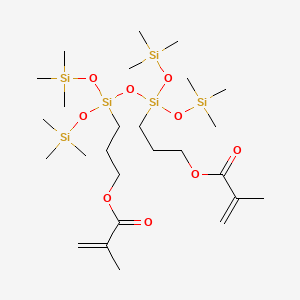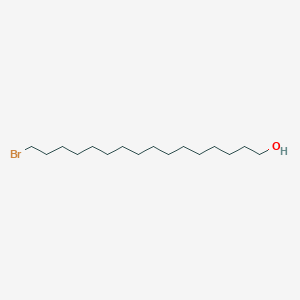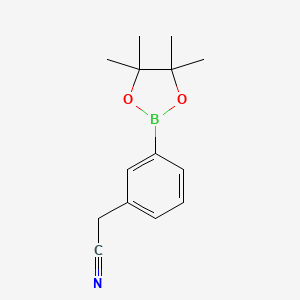
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
説明
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile, also known as TMPDO, is a versatile organic compound with a wide range of uses in scientific research. It is an organic boron compound that has been used in a variety of applications, including organic synthesis, drug discovery, and biochemistry. TMPDO is a highly reactive molecule that can be used as a catalyst in organic reactions, and can also be used to create new compounds with interesting properties. TMPDO is a relatively new compound, and its uses in scientific research are still being explored.
科学的研究の応用
Borylation of Alkylbenzenes
- Application Summary: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application: The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes: The outcome of this process is the formation of pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
- Application Summary: This compound can be used for hydroboration of alkyl or aryl alkynes and alkenes .
- Methods of Application: The process involves the use of transition metal catalysts .
- Results or Outcomes: The outcome of this process is the formation of boronate compounds .
Borylation of Arenes
- Application Summary: “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcome of this process is the formation of borylated arenes .
Coupling with Aryl Iodides
- Application Summary: “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used for coupling with aryl iodides .
- Methods of Application: The process involves the use of a copper catalyst to form aryl boronates .
- Results or Outcomes: The outcome of this process is the formation of aryl boronates .
Asymmetric Hydroboration of 1,3-Enynes
- Application Summary: “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used for asymmetric hydroboration of 1,3-enynes .
- Methods of Application: The process involves the use of chiral catalysts to form chiral allenyl boronates .
- Results or Outcomes: The outcome of this process is the formation of chiral allenyl boronates .
Preparation of Fluorenylborolane
- Application Summary: “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used to prepare fluorenylborolane .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcome of this process is the formation of fluorenylborolane .
Borylation of Alkylbenzenes
- Application Summary: “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application: The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes: The outcome of this process is the formation of pinacol benzyl boronate .
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
- Application Summary: “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used for hydroboration of alkyl or aryl alkynes and alkenes .
- Methods of Application: The process involves the use of transition metal catalysts .
- Results or Outcomes: The outcome of this process is the formation of boronate compounds .
Borylate Arenes
- Application Summary: “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcome of this process is the formation of borylated arenes .
特性
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-6-11(10-12)8-9-16/h5-7,10H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWPKYSGWSFPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378391 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile | |
CAS RN |
396131-82-1 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyanomethyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



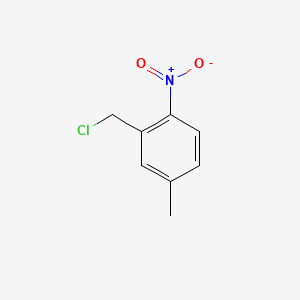
![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)
